Cas no 13257-81-3 (4-Trimethylsilyloxy-3-penten-2-one)

4-Trimethylsilyloxy-3-penten-2-one 化学的及び物理的性質
名前と識別子
-
- 4-((Trimethylsilyl)oxy)pent-3-en-2-one
- 4-Trimethylsilyloxy-3-penten-2-one
- 2-TRIMETHYLSILOXYPENT-2-ENE-4-ONE
- 3-Penten-2-one,4-[(trimethylsilyl)oxy]-
- 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE
- 2-Trimethylsiloxypent-2-en-4-one
- Acetylacetone enol trimethylsilyl ether,TMS acac
- TMS acac
- 4-TRIMETHYLSILOXY-3-PENTENE-2-ONE
- 4-[(trimethylsilyl)oxy]-3-penten-2-on
- 4-(Trimethylsilyloxy)-3-pentene-2-one
- 4-[(trimethylsilyl)oxy]pent-3-en-2-one
- ACETYLACETONE ENOL TRIMETHYLSILYL ETHER
- TMSACAC
- T1573
- (E)-4-trimethylsilyloxypent-3-en-2-one
- (E)-4-(trimethylsilyloxy)pent-3-en-2-one
- 13257-81-3
- 4-(Trimethylsiloxy)-3-penten-2-one, for GC derivatization, >=97.0% (GC)
- EINECS 236-252-5
- MFCD00009853
- 4-(Trimethylsiloxy)-3-penten-2-one, 97%
- AKOS015839962
- trimethylsilylacetylacetonate
- 4-(Trimethylsiloxy)-3-penten-2-one
- 2-(Trimethylsiloxy)-2-penten-4-one
- 25145-05-5
- (E)-4-((trimethylsilyl)oxy)pent-3-en-2-one
- FBADCSUQBLLAHW-SOFGYWHQSA-N
- D92489
-
- MDL: MFCD00009853
- インチ: InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+
- InChIKey: FBADCSUQBLLAHW-SOFGYWHQSA-N
- SMILES: CC(=O)/C=C(\C)/O[Si](C)(C)C
計算された属性
- 精确分子量: 172.09200
- 同位素质量: 172.091956
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 177
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 5
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 0.912 g/mL at 25 °C(lit.)
- Boiling Point: 58°C/4mmHg(lit.)
- フラッシュポイント: 華氏温度:95°f< br / >摂氏度:35°C< br / >
- Refractive Index: n20/D 1.452(lit.)
- PSA: 26.30000
- LogP: 2.33070
- Solubility: 未確定
4-Trimethylsilyloxy-3-penten-2-one Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1224 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36
- FLUKA BRAND F CODES:10-21
-
危険物標識:
- 包装カテゴリ:III
- 危险等级:3.2
- 储存条件:2-8°C
- 安全术语:3.2
- 包装グループ:III
- Packing Group:III
- Risk Phrases:R10; R36/37/38
- TSCA:Yes
- HazardClass:3.2
4-Trimethylsilyloxy-3-penten-2-one 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
4-Trimethylsilyloxy-3-penten-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB111507-25 g |
2-Trimethylsiloxypent-2-ene-4-one, 95%; . |
13257-81-3 | 95% | 25 g |
€67.30 | 2023-07-20 | |
TRC | T219375-1g |
4-Trimethylsilyloxy-3-penten-2-one |
13257-81-3 | 1g |
$ 45.00 | 2022-06-03 | ||
1PlusChem | 1P0011BN-1g |
3-Penten-2-one, 4-[(trimethylsilyl)oxy]- |
13257-81-3 | 95% | 1g |
$11.00 | 2023-12-22 | |
1PlusChem | 1P0011BN-5g |
3-Penten-2-one, 4-[(trimethylsilyl)oxy]- |
13257-81-3 | 95% | 5g |
$38.00 | 2023-12-22 | |
Ambeed | A489451-25g |
4-((Trimethylsilyl)oxy)pent-3-en-2-one |
13257-81-3 | 95% | 25g |
$176.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771288-1g |
4-((Trimethylsilyl)oxy)pent-3-en-2-one |
13257-81-3 | 98% | 1g |
¥120.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1261070-5g |
3-Penten-2-one, 4-[(trimethylsilyl)oxy]- |
13257-81-3 | 97% | 5g |
$95 | 2025-02-28 | |
eNovation Chemicals LLC | Y1261070-1g |
3-Penten-2-one, 4-[(trimethylsilyl)oxy]- |
13257-81-3 | 97% | 1g |
$60 | 2025-02-25 | |
eNovation Chemicals LLC | Y1261070-1g |
3-Penten-2-one, 4-[(trimethylsilyl)oxy]- |
13257-81-3 | 97% | 1g |
$60 | 2025-02-28 | |
TRC | T219375-2.5g |
4-Trimethylsilyloxy-3-penten-2-one |
13257-81-3 | 2.5g |
$ 60.00 | 2022-06-03 |
4-Trimethylsilyloxy-3-penten-2-one Suppliers
4-Trimethylsilyloxy-3-penten-2-one 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
4-Trimethylsilyloxy-3-penten-2-oneに関する追加情報
4-Trimethylsilyloxy-3-penten-2-one (CAS No. 13257-81-3): A Versatile Compound in Modern Chemistry and Pharmaceutical Research
4-Trimethylsilyloxy-3-penten-2-one (CAS No. 13257-81-3) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, also known as TMSO-pentenone, is characterized by its unique structure, which includes a trimethylsilyl (TMS) protecting group and a conjugated double bond. These features make it an invaluable intermediate in the synthesis of various complex molecules, particularly those with biological activity.
The trimethylsilyl group in 4-Trimethylsilyloxy-3-penten-2-one serves as a versatile protecting group, allowing for selective manipulation of functional groups during synthetic transformations. This property is crucial in the development of new drugs and therapeutic agents, where precise control over chemical reactions is essential. Recent studies have highlighted the importance of TMS protection in the synthesis of natural products and bioactive compounds, further emphasizing the significance of this compound in modern chemical research.
In addition to its role as a synthetic intermediate, 4-Trimethylsilyloxy-3-penten-2-one has shown promise in various biological applications. For instance, it has been used as a starting material in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. The conjugated double bond in the molecule allows for the formation of stable intermediates during catalytic reactions, which can be further functionalized to create a wide range of derivatives with diverse biological activities.
The stability and reactivity of 4-Trimethylsilyloxy-3-penten-2-one have been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into the molecular structure and behavior of the compound under different conditions. For example, recent research has demonstrated that the TMS group can be selectively removed under mild conditions, facilitating the introduction of other functional groups without affecting the integrity of the molecule.
The versatility of 4-Trimethylsilyloxy-3-penten-2-one extends beyond its use as a synthetic intermediate. It has also found applications in analytical chemistry, where it serves as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. The TMS group enhances the volatility and stability of analytes, making them more suitable for GC-MS detection. This application has been particularly useful in environmental monitoring and forensic analysis, where accurate quantification of trace compounds is critical.
In pharmaceutical research, 4-Trimethylsilyloxy-3-penten-2-one has been explored for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into their active forms within the body through metabolic processes. The TMS group can be designed to be cleaved under specific physiological conditions, releasing the active drug molecule at the desired site of action. This approach has shown promise in improving drug delivery and reducing side effects associated with conventional drug formulations.
The synthesis of 4-Trimethylsilyloxy-3-penten-2-one typically involves several steps, including the formation of the TMS ether and the introduction of the conjugated double bond. Various methodologies have been developed to optimize these reactions, ensuring high yields and purity levels. Recent advancements in catalytic chemistry have led to more efficient and environmentally friendly synthetic routes, reducing waste generation and improving overall sustainability.
In conclusion, 4-Trimethylsilyloxy-3-penten-2-one (CAS No. 13257-81-3) is a highly versatile compound with significant applications in organic chemistry, pharmaceutical research, and analytical chemistry. Its unique structural features make it an ideal candidate for a wide range of synthetic transformations and biological studies. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in modern scientific endeavors.
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